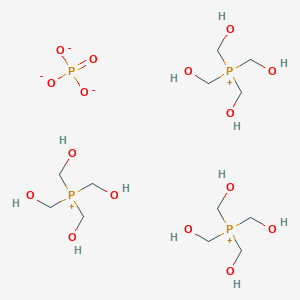
tetrakis(hydroxymethyl)phosphanium;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphanium;phosphate is a useful research compound. Its molecular formula is C12H36O16P4 and its molecular weight is 560.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium;phosphate can be synthesized by reacting phosphine with formaldehyde in the presence of sulfuric acid. The reaction typically occurs at temperatures between 40°C and 50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using waste gases generated during the production of sodium hypophosphite. The phosphine gas from the waste is collected and reacted with formaldehyde and sulfuric acid under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sulfuric acid, and sodium hydroxide. The reactions typically occur under mild to moderate temperatures and may require specific pH conditions .
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, tris(hydroxymethyl)phosphine, and various substituted phosphonium salts .
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphanium;phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrakis(hydroxymethyl)phosphanium;phosphate exerts its effects involves its ability to interact with and disrupt microbial cell membranes, leading to cell lysis and death. In its role as a flame retardant, it promotes the formation of a char layer on the surface of materials, thereby inhibiting combustion .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.
Tris(hydroxymethyl)phosphine: A related compound used as an intermediate in various chemical syntheses.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;phosphate is unique due to its sulfate group, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly effective in certain industrial applications, such as wastewater treatment and textile flame retardancy .
Properties
CAS No. |
22031-17-0 |
|---|---|
Molecular Formula |
C12H36O16P4 |
Molecular Weight |
560.30 g/mol |
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;phosphate |
InChI |
InChI=1S/3C4H12O4P.H3O4P/c3*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
ZTBDCHNXDHUMCJ-UHFFFAOYSA-K |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]P(=O)([O-])[O-] |
Related CAS |
124-64-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


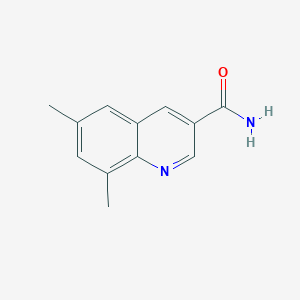
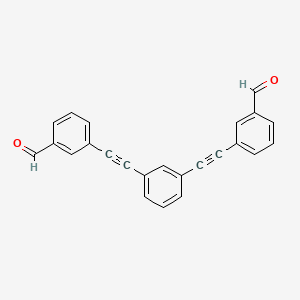
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
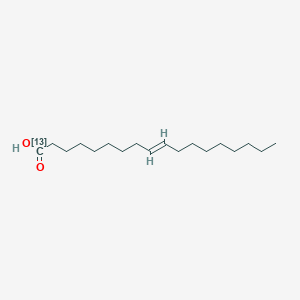


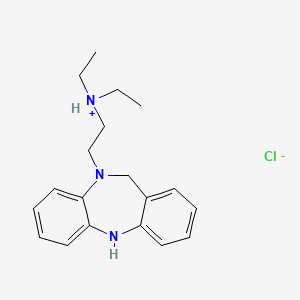
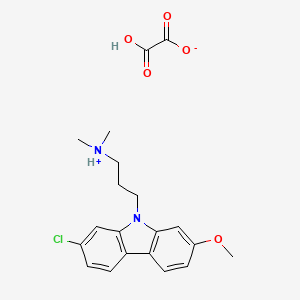

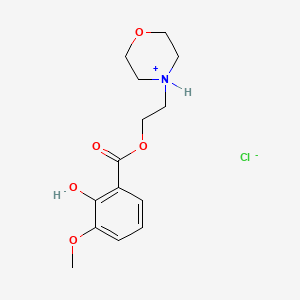
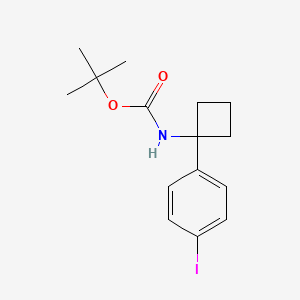
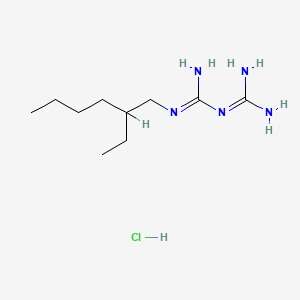

![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
